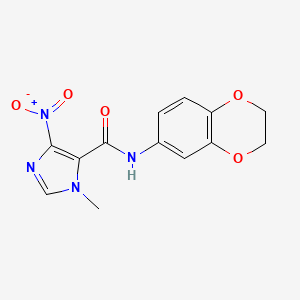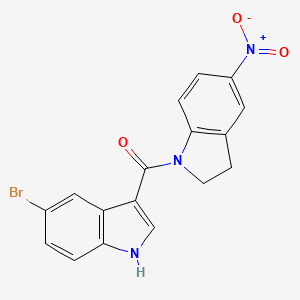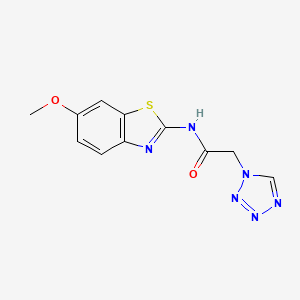![molecular formula C20H19ClN2O2 B4330025 2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4330025.png)
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide
Overview
Description
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indolizine derivatives. This compound features a 4-chlorophenyl group attached to the indolizine ring, which is further connected to a diethyl-oxoacetamide moiety. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide typically involves the following steps:
-
Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-alkynylpyridine and an appropriate electrophile. This step often requires the use of a catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
-
Introduction of the 4-Chlorophenyl Group: : The 4-chlorophenyl group can be introduced via a substitution reaction. This involves reacting the indolizine core with a chlorinated aromatic compound, typically in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
-
Attachment of the Diethyl-Oxoacetamide Moiety: : The final step involves the acylation of the indolizine derivative with diethyl oxalate or a similar reagent. This reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the indolizine ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can be performed on the carbonyl group of the oxoacetamide moiety, converting it to an alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
-
Substitution: : The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF, with the nucleophile of choice.
Major Products
Oxidation: Oxidized indolizine derivatives.
Reduction: Alcohol derivatives of the oxoacetamide moiety.
Substitution: Various substituted phenyl-indolizine derivatives.
Scientific Research Applications
-
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
-
Medicine: : Investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine core can bind to active sites of enzymes, inhibiting their activity. The 4-chlorophenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the diethyl-oxoacetamide moiety can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-bromophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide: Similar structure but with a bromine atom instead of chlorine.
2-[2-(4-methylphenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide: Contains a methyl group instead of chlorine.
2-[2-(4-fluorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide: Features a fluorine atom in place of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide imparts unique chemical and biological properties. The chlorine atom enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. This makes it distinct from its analogs with different substituents, which may have varying degrees of biological activity and solubility.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)indolizin-3-yl]-N,N-diethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-3-22(4-2)20(25)19(24)18-17(14-8-10-15(21)11-9-14)13-16-7-5-6-12-23(16)18/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHBGSWQWXUGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{1-[(4-FLUOROPHENYL)METHYL]-3'-METHYL-2,4',6'-TRIOXO-1,2,3',3'A,4',5',6',6'A-OCTAHYDRO-2'H-SPIRO[INDOLE-3,1'-PYRROLO[3,4-C]PYRROL]-5'-YL}PHENYL)ACETAMIDE](/img/structure/B4329948.png)
![3-[(4-fluorobenzyl)sulfanyl]-5,5,7-trimethyl-5,6-dihydro-2H-1,2,4-triazepine](/img/structure/B4329950.png)
![ETHYL 2-[2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4329955.png)
![2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B4329957.png)
![ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(3-FLUOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329960.png)
![ETHYL 4-(3-FLUOROPHENYL)-6-{[1-(4-METHOXYPHENYL)-N-[(PYRIDIN-3-YL)METHYL]FORMAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329968.png)
![ETHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-6-{[2-(4-CHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDO]METHYL}-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4329976.png)

![1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-N-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329991.png)
![N-[2-(4-CHLOROPHENYL)ETHYL]-1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329995.png)
![1-[(2-FLUOROPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-3-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4329997.png)

![2-(4-FLUOROPHENOXY)-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE](/img/structure/B4330033.png)
